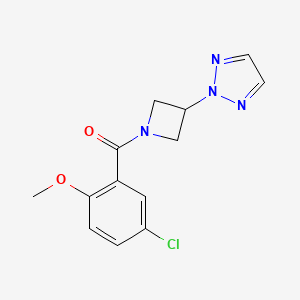

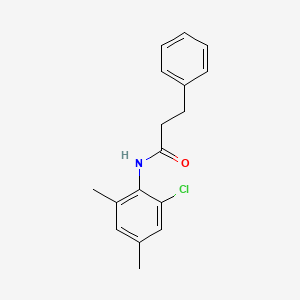

![molecular formula C12H13N3O2 B2752710 methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate CAS No. 1986459-07-7](/img/structure/B2752710.png)

methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate” is a complex organic compound. It’s not directly mentioned in the search results, but it seems to be related to “Methyl 2-amino-2-phenylacetate” which is a solid compound . The compound has an empirical formula of C9H11NO2 and a molecular weight of 165.19 .

Scientific Research Applications

Formation and Reactivity of Heterocyclic Amines

Research indicates that compounds related to "methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate" are involved in the formation of heterocyclic aromatic amines, which are a class of mutagens found in cooked food. For example, studies have shown the formation of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) from phenylacetaldehyde and 2-phenylethylamine, highlighting the chemical reactivity and pathways leading to heterocyclic amines in food chemistry (Zöchling & Murkovic, 2002).

Anticancer Activity

Imidazole derivatives, similar in structure to "methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate", have been synthesized and evaluated for their anticancer properties. A study on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters revealed potent antiproliferative effects against breast cancer cell lines, suggesting their potential as leads for cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Glyoxal-Arginine Modifications

In the realm of biochemistry, studies on glyoxal-arginine modifications have identified specific imidazole-related compounds as products of reactions between arginine and glyoxal. These findings contribute to our understanding of protein modifications and potential implications for health and disease (Glomb & Lang, 2001).

Drug Discovery and Pharmacokinetics

Compounds structurally related to "methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate" have been explored in drug discovery, particularly in the development of HIV-1 protease inhibitors. Research into imidazole-derived peptide bond replacements has led to the identification of potent inhibitors with improved pharmacokinetic properties, demonstrating the versatility of imidazole compounds in medicinal chemistry (Abdel-Meguid et al., 1994).

Food Chemistry and Toxicology

The study of methylglyoxal, a reactive alpha-oxoaldehyde, has shown its presence in food and living organisms, where it forms advanced glycation end-products with imidazole-related structures. These findings have implications for understanding dietary contributions to diseases like diabetes and neurodegenerative disorders (Nemet, Varga-Defterdarović, & Turk, 2006).

Mechanism of Action

Target of Action

Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate is a complex compound that likely interacts with multiple targetsIt’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The compound likely interacts with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, some indole derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways .

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-17-12(16)9-7-14-11(15-9)10(13)8-5-3-2-4-6-8/h2-7,10H,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKALLKVSFRFVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

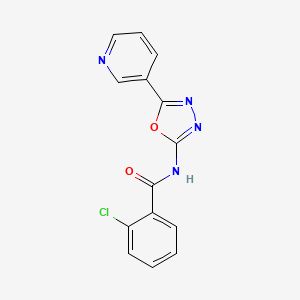

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)

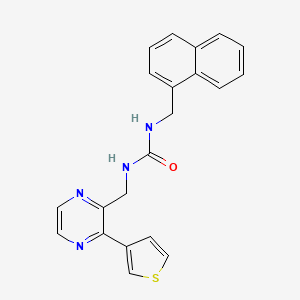

![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)

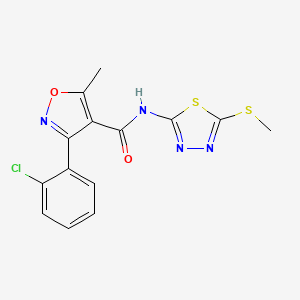

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)

![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)